Doreptide
Overview
Description
Doreptide is an analog of PLG (Pro-Leu-Gly-NH2) and is considered the most active analog of PLG . It has been evaluated as an L-dopa potentiating agent for the treatment of Parkinson’s disease . The chemical formula of Doreptide is C17H24N4O3 .
Molecular Structure Analysis
The molecular structure of Doreptide involves an amide bond joining two amino acid units, also known as a peptide bond . The product molecule still has a reactive amino group on the left and a reactive carboxyl group on the right. These can react with additional amino acids to lengthen the peptide .
Physical And Chemical Properties Analysis
Doreptide is a solid powder with a molecular weight of 332.400 . Its elemental analysis shows it contains Carbon (61.43%), Hydrogen (7.28%), Nitrogen (16.86%), and Oxygen (14.44%) .
Scientific Research Applications
Doreptide as a Potential Parkinson's Disease Treatment : Doreptide, identified as 1-prolyl-2-phenyl-1-2-aminobutanoylglycinamide, is an analog of Pro-Leu-Gly-NH2 (PLG). Its chemical modification, specifically replacing proline or leucine with unnatural amino acids, has led to high oral efficacy. Doreptide is currently being evaluated as a new drug for the treatment of Parkinson's disease due to its potentiation of L-dopa, a key therapeutic agent in Parkinson's management (Albrecht et al., 1991).
Streptide, a Related Peptide : While not directly about Doreptide, research on Streptide, a peptide-derived macrocyclic natural product, may provide context about the complexity and potential applications of similar peptide compounds in scientific research. Streptide contains an unusual post-translational modification linking lysine and tryptophan, forming a cyclic peptide. The total synthesis of Streptide helps in understanding its structural complexity and potential biological roles (Isley et al., 2019).
Mechanistic Investigations of Peptides : Another study on Streptide examines the mechanistic aspects of lysine-tryptophan cross-link formation, catalyzed by radical S-adenosylmethionine enzymes. Such investigations into peptide modifications can be crucial for understanding the biosynthesis and function of similar peptides, potentially including Doreptide (Schramma et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-2-phenylbutan-2-yl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-2-17(12-7-4-3-5-8-12,16(24)20-11-14(18)22)21-15(23)13-9-6-10-19-13/h3-5,7-8,13,19H,2,6,9-11H2,1H3,(H2,18,22)(H,20,24)(H,21,23)/t13-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALQKBPFOWAOHH-SUMWQHHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)NCC(=O)N)NC(=O)C2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@](C1=CC=CC=C1)(C(=O)NCC(=O)N)NC(=O)[C@@H]2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Doreptide | |
CAS RN |
90104-48-6 | |
Record name | Doreptide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090104486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DOREPTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51K3U6Q5ZN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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